4-乙酰氨基-3-羟基苯甲酸

描述

4-Acetamido-3-hydroxybenzoic acid is a chemical compound that has been studied for its potential applications in various fields, including medicine and polymer synthesis. Although the provided papers do not directly discuss 4-Acetamido-3-hydroxybenzoic acid, they do provide insights into related compounds and their synthesis, properties, and applications, which can be extrapolated to understand 4-Acetamido-3-hydroxybenzoic acid.

Synthesis Analysis

The synthesis of related compounds, such as 4-hydroxybenzoic acid derivatives, involves condensation reactions using carboxylic acid anhydrides, acid chlorides, and diphenylcarbonate . For instance, the bulk condensation of 4-hydroxybenzoic acid with acetic anhydride yields high molecular weight poly(4-hydroxybenzoate)s with high degrees of polymerization . Similarly, the synthesis of 4-acetamido-2-ethoxybenzoyl hydrazine, a derivative, is achieved by reacting hydrazine with methyl 4-acetamido-2-ethoxybenzoate, followed by condensation with different aldehydes . These methods could potentially be adapted for the synthesis of 4-Acetamido-3-hydroxybenzoic acid.

Molecular Structure Analysis

The molecular structure of a related compound, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, has been analyzed, revealing that it crystallizes as hydrogen-bonded dimers with specific dihedral angles for its substituent groups . This information suggests that 4-Acetamido-3-hydroxybenzoic acid may also form specific molecular arrangements influenced by its functional groups, which could affect its physical properties and reactivity.

Chemical Reactions Analysis

The chemical reactions involving 4-hydroxybenzoic acid derivatives are diverse. For example, the kinetics of 4-acetoxybenzoic acid synthesis from 4-hydroxybenzoic acid using acetic anhydride has been studied, providing insights into the reaction mechanism and rate . This knowledge can be useful in optimizing the synthesis of 4-Acetamido-3-hydroxybenzoic acid by understanding the factors that influence its reaction rates and yields.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxybenzoic acid derivatives are influenced by their molecular structures. For instance, the substituted poly(4-hydroxybenzoate)s synthesized from various 4-hydroxybenzoic acids exhibit different degrees of crystallinity and thermal stability, as indicated by differential scanning calorimetry and thermogravimetric analyses . Additionally, the pseudopolymorphs of a hydroxybenzoic acid derivative demonstrate the influence of solvent molecules on the formation of hydrogen-bonded network structures in the solid state . These findings suggest that the physical and chemical properties of 4-Acetamido-3-hydroxybenzoic acid would also be affected by its specific substituents and the conditions under which it is synthesized and crystallized.

科学研究应用

抗氧化能力

羟基苯甲酸以其优异的生化和抗氧化能力而闻名 . 它们可以中和自由基,自由基是会导致细胞损伤的有害化合物。 这使得它们在预防与氧化应激相关的疾病(如心脏病和癌症)方面可能有用 .

抗炎特性

这些化合物已显示出抗炎特性 . 它们可能被用于治疗以炎症为特征的疾病,例如关节炎或某些自身免疫性疾病 .

抗菌活性

羟基苯甲酸已显示出抗菌特性 . 这表明它们在开发新型抗生素或消毒剂方面的潜在应用 .

抗动脉粥样硬化作用

这些化合物与抗动脉粥样硬化作用有关 , 这意味着它们可能有助于防止动脉粥样硬化的形成,动脉粥样硬化是动脉中的脂肪沉积。 这可能使它们在治疗或预防心血管疾病方面有用 .

抗糖尿病过程

作用机制

Target of Action

The primary target of 4-Acetamido-3-hydroxybenzoic acid is Neuraminidase , an enzyme found in Influenza A virus . Neuraminidase plays a crucial role in the life cycle of the influenza virus, facilitating its release from the host cell after replication .

Mode of Action

This inhibition prevents the release of new virus particles from the host cell, thereby limiting the spread of the infection .

Biochemical Pathways

Given its target, it can be inferred that it impacts the life cycle of the influenza a virus . By inhibiting neuraminidase, the compound disrupts the normal replication and spread of the virus within the host organism .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The primary molecular effect of 4-Acetamido-3-hydroxybenzoic acid is the inhibition of neuraminidase, which results in the prevention of the release of new Influenza A virus particles from the host cell . This can limit the spread of the virus within the host organism, potentially reducing the severity of the infection .

属性

IUPAC Name |

4-acetamido-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-5(11)10-7-3-2-6(9(13)14)4-8(7)12/h2-4,12H,1H3,(H,10,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMQDIKMQHBQIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60329643 | |

| Record name | 4-acetamido-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60329643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10098-40-5 | |

| Record name | 4-acetamido-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60329643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

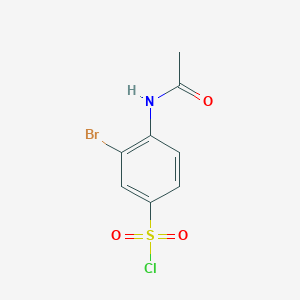

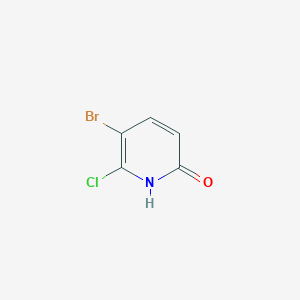

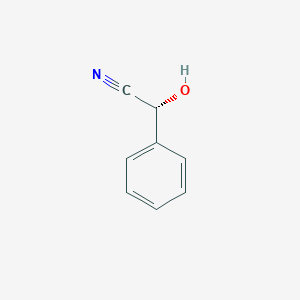

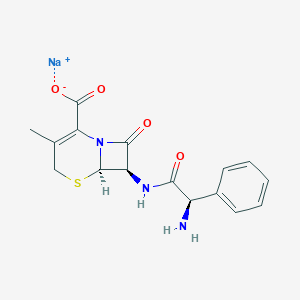

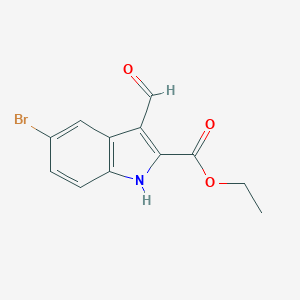

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4-acetamido-3-hydroxybenzoic acid in amicetin biosynthesis?

A1: 4-Acetamido-3-hydroxybenzoic acid is a key intermediate in the biosynthesis of amicetin. The research demonstrated that inactivation of either the benzoate coenzyme A (benzoate-CoA) ligase gene amiL or the N-acetyltransferase gene amiF in the amicetin-producing bacteria Streptomyces vinaceusdrappus NRRL 2363 resulted in the accumulation of both cytosamine and 4-acetamido-3-hydroxybenzoic acid. [] This finding indicates that these two compounds are precursors to amicetin and that the enzyme AmiF, an amide synthethase, plays a crucial role in linking cytosine and p-aminobenzoic acid (PABA) to form 4-acetamido-3-hydroxybenzoic acid, which is then further modified and incorporated into the final amicetin molecule.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[a]pyrene-7,10-dione](/img/structure/B110913.png)

![Benzo[a]pyrene-4,5-dione](/img/structure/B110918.png)

![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)